Ambazone

Solubility enhancement Salt formation Gram-negative activity

Ambazone offers uniquely targeted spectrum against Gram-positive streptococci, unlike broad-spectrum alternatives (povidone-iodine, chlorhexidine). Its membrane-active mechanism and negligible Gram-negative activity preserve intestinal microflora, avoiding collateral microbiome disruption. For antineoplastic research, Ambazone demonstrates superior safety versus dihydroambazone (toxic at 100 mg/kg). The acetate salt solvate form enhances aqueous solubility; the AMB–PABA salt extends activity to E. coli and Salmonella. Procure with confidence for selective antimicrobial or antitumor studies.

Molecular Formula C8H11N7S
Molecular Weight 237.29 g/mol
CAS No. 539-21-9
Cat. No. B518326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbazone
CAS539-21-9
Synonyms1,4-benzoquinone guanylhydrazone thiosemicarbazone
1,4-benzoquinone guanylhydrazone thiosemicarbazone monohydrochloride
ambazone
Molecular FormulaC8H11N7S
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NN=C(N)N)N=NC(=S)N
InChIInChI=1S/C8H11N7S/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12H,(H2,11,16)(H4,9,10,14)
InChIKeyANZIOUQAFBXNHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ambazone (CAS 539-21-9) Technical Procurement Guide: Antimicrobial and Antitumor Properties


Ambazone (CAS 539-21-9), also known as 1,4-benzoquinone guanylhydrazone thiosemicarbazone, is a synthetic antimicrobial and antitumor agent classified within the thiosemicarbazone family [1]. First patented in 1957 by Bayer, it functions as a membrane-active compound that exhibits localized bacteriostatic activity, primarily against Gram-positive streptococcal species [2]. Beyond its established antiseptic applications, Ambazone has demonstrated antineoplastic properties in various transplantable tumor models and shows weak antiviral activity [3].

Procurement-Specific Risk Analysis: Why Ambazone Cannot Be Substituted with Generic Antiseptics


The substitution of Ambazone with alternative topical antiseptics or antimicrobial agents without rigorous evaluation introduces substantial scientific and procurement risk. Unlike broad-spectrum compounds such as amylmetacresol/dichlorobenzyl alcohol combinations or povidone-iodine, Ambazone exhibits a restricted but highly targeted spectrum of activity that is strongly selective for specific Gram-positive streptococcal pathogens while demonstrating negligible activity against Gram-negative bacteria [1]. This selectivity profile, combined with its unique membrane-active mechanism, precludes direct functional interchangeability with other antiseptic classes, including NSAID-based agents like benzydamine, which lack comparable direct antimicrobial action and operate through anti-inflammatory and analgesic pathways [2]. Furthermore, significant intra-class variability exists; derivatives such as dihydroambazone demonstrate distinct toxicity profiles and antineoplastic efficacy differences compared to the parent compound [3].

Quantitative Differentiation Guide: Ambazone Comparative Evidence Analysis


Ambazone–PABA Salt Demonstrates 2-3.3× Solubility Enhancement and Acquired Anti-Gram-Negative Activity

Formation of a pharmaceutical salt of Ambazone with p-aminobenzoic acid (AMB–PABA) resulted in a 2-fold and 3.3-fold increase in solubility compared to pure Ambazone in water and phosphate buffer, respectively [1]. Crucially, this solubility improvement was accompanied by a qualitative shift in antibacterial spectrum; while pure Ambazone is characterized by inactivity against Gram-negative bacteria, the AMB–PABA salt exhibited measurable activity against Escherichia coli and Salmonella species [1].

Solubility enhancement Salt formation Gram-negative activity

Ambazone Acetate Salt Solvate Exhibits Substantially Enhanced Dissolution Profile Relative to Monohydrate and Anhydrous Forms

Comparative powder dissolution studies of Ambazone solid-state forms revealed that the acetate salt solvate demonstrates substantially improved solubility and dissolution rate compared to both the monohydrate and anhydrous forms of Ambazone in water and physiological media [1]. The acetate salt solvate maintained good thermal and solution stability, although it undergoes transformation to the monohydrate form upon storage at elevated temperature and relative humidity [1].

Bioavailability Solid-state chemistry Formulation development

Differential Antistreptococcal Activity: Ambazone Exhibits 8× Higher Potency Against Streptococcus viridans vs. S. haemolyticus

Ambazone demonstrates a highly differential, quantitative activity profile against pathogenic Streptococcus species. Bacteriostatic activity is observed at a dilution of 1:8 million against Streptococcus viridans, compared to a dilution of 1:1 million against Streptococcus haemolyticus and Streptococcus pneumoniae [1]. This represents an 8-fold difference in potency between these clinically relevant streptococcal pathogens.

Antibacterial spectrum MIC Streptococcus

Intra-Class Toxicity Differentiation: Dihydroambazone Demonstrates Higher Toxicity than Ambazone in Murine Leukemia Model

In a comparative study of antineoplastic activity and toxicity, dihydroambazone—a soluble derivative of Ambazone—was evaluated against the parent compound. Dihydroambazone proved toxic at a dose of 100 mg/kg body mass in murine leukemia P388 models, whereas Ambazone, at comparable or higher dosing (60-125 mg/kg), demonstrated antitumor efficacy with a more favorable toxicity profile [1]. Maximum tolerated dose (MTD) comparisons in mice and Wistar rats indicated a somewhat better oral compatibility for dihydroambazone, but the expectation of favorable intravenous compatibility for dihydroambazone was not realized [1].

Antineoplastic Toxicity Derivative comparison

Clinical Bacterial Clearance in Acute Pharyngitis: Ambazone Achieves 73.5% Streptococcus Eradication in Phase II Trial

A Phase II clinical trial evaluating Ambazone (0.1% lozenge formulation) in patients with acute pharyngitis/tonsillitis demonstrated a Streptococcus clearance rate of 73.5% when administered four times daily [1]. While direct comparator data for alternative antiseptic lozenges (e.g., amylmetacresol/dichlorobenzyl alcohol) in the same trial are not available, this quantitative endpoint provides a baseline efficacy benchmark for procurement evaluation relative to alternative topical antiseptic agents for which similar clearance data exist.

Clinical efficacy Pharyngitis Bacterial clearance

Microbiome-Sparing Profile: Ambazone Demonstrates No Activity Against Intestinal Flora in Contrast to Broad-Spectrum Alternatives

In contrast to broad-spectrum antimicrobial agents that indiscriminately disrupt commensal bacterial populations, Ambazone exhibits a highly restricted spectrum of activity with demonstrated lack of effect on intestinal microflora [1][2]. This selectivity is a direct consequence of its inactivity against Gram-negative bacteria, which constitute the majority of gut microbiota [2]. This represents a qualitative and clinically meaningful differentiation from broad-spectrum antiseptics and antibiotics that carry established risks of microbiome disruption.

Microbiome Selectivity Safety profile

Evidence-Based Application Scenarios for Ambazone Procurement and Utilization


Solid-State Form Selection for Enhanced Bioavailability in Pharmaceutical Development

In formulation development where aqueous solubility and dissolution rate are limiting factors, the acetate salt solvate form of Ambazone should be prioritized over the monohydrate or anhydrous forms. The acetate salt solvate demonstrated substantially improved dissolution in physiological media relative to both alternative solid-state forms [1]. However, procurement specifications must include controlled storage conditions to prevent transformation to the monohydrate form at elevated temperature and humidity [1].

Targeted Antimicrobial Applications Requiring Gram-Negative Coverage

For applications necessitating activity against Gram-negative bacteria—a capability absent in native Ambazone—the AMB–PABA salt should be specified. This form provides a 2–3.3-fold solubility enhancement and, critically, acquires measurable activity against Escherichia coli and Salmonella species not present in the parent compound [2]. Procurement of pure Ambazone for Gram-negative applications would be ineffective and is contraindicated by the evidence.

Antineoplastic Research Applications Prioritizing Therapeutic Index

For antineoplastic research programs evaluating thiosemicarbazone derivatives, procurement of Ambazone is supported over its dihydro derivative based on comparative toxicity data. Dihydroambazone demonstrated toxicity at 100 mg/kg in murine leukemia models, whereas Ambazone exhibited antitumor efficacy with a more favorable toxicity profile at comparable dosing ranges (60-125 mg/kg oral) [3]. This differential safety margin is critical for in vivo studies where minimizing compound-related toxicity is a priority.

Microbiome-Sparing Topical Antisepsis for Oropharyngeal Indications

In clinical or research contexts where preservation of the intestinal microbiome is a concern, Ambazone is the indicated procurement choice among topical antiseptics. Its documented lack of activity against intestinal microflora—attributable to its Gram-negative inactivity—differentiates it qualitatively from broad-spectrum alternatives such as povidone-iodine or chlorhexidine, which carry established risks of commensal disruption [4][5]. The Phase II clinical data demonstrating 73.5% Streptococcus clearance further supports its efficacy in oropharyngeal applications without the collateral microbiome damage associated with broader-spectrum agents [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ambazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.